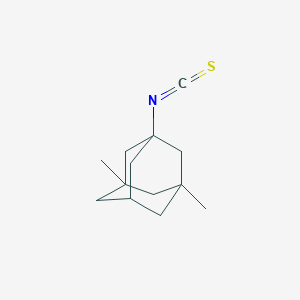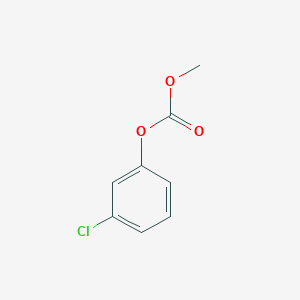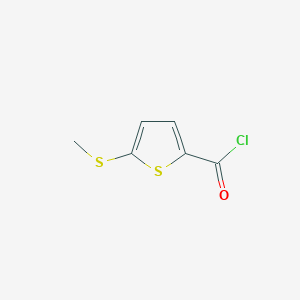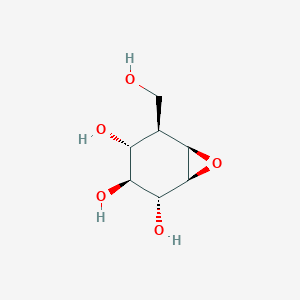
9-Amino-20-camptothecin
Overview
Description
9-Amino-20-camptothecin (9-AC) is a natural alkaloid compound that was first isolated from the Chinese tree Camptotheca acuminata. It is a potent anticancer agent that has been extensively studied for its unique pharmacological properties.
Mechanism of Action
The mechanism of action of 9-Amino-20-camptothecin involves the inhibition of topoisomerase I. This enzyme is responsible for the unwinding of DNA during replication and transcription. This compound binds to the enzyme and prevents it from resealing the broken DNA strands, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to have anti-angiogenic properties, meaning that it inhibits the growth of blood vessels that supply tumors with nutrients and oxygen.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 9-Amino-20-camptothecin in lab experiments is its potency as an anticancer agent. It has been shown to be effective against a wide range of cancer types, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been shown to have some toxic effects on normal cells, which can limit its therapeutic potential.
Future Directions
There are several future directions for the research on 9-Amino-20-camptothecin. One area of interest is the development of more efficient synthesis methods for the compound. Another area of research is the development of new formulations of this compound that can improve its solubility and reduce its toxicity. In addition, there is ongoing research on the use of this compound in combination with other anticancer agents to improve its efficacy. Finally, there is a need for more preclinical and clinical studies to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 9-Amino-20-camptothecin involves several steps, including the extraction of the compound from the Camptotheca acuminata tree, purification, and chemical modification. The traditional method involves the extraction of this compound from the bark of the tree, followed by purification using various chromatographic techniques. However, this method is time-consuming and yields low quantities of the compound. Recent advances in synthetic chemistry have led to the development of more efficient methods for the synthesis of this compound. One such method involves the use of a palladium-catalyzed coupling reaction, which yields high quantities of the compound.
Scientific Research Applications
9-Amino-20-camptothecin has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of topoisomerase I, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and colon cancer.
properties
IUPAC Name |
8-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-2-20(26)13-7-16-17-10(6-11-14(21)4-3-5-15(11)22-17)8-23(16)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXVKZWTXQUGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869078 | |
| Record name | (+/-)-9-Aminocamptothecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130194-90-0 | |
| Record name | 9-Amino-20(RS)-camptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130194900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-9-Aminocamptothecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B163085.png)





